(6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine hydrochloride
CAS No.: 1185313-84-1
Cat. No.: VC3256864
Molecular Formula: C10H16Cl2N4
Molecular Weight: 263.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185313-84-1 |
|---|---|
| Molecular Formula | C10H16Cl2N4 |
| Molecular Weight | 263.16 g/mol |
| IUPAC Name | 6-chloro-N-(piperidin-3-ylmethyl)pyridazin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H15ClN4.ClH/c11-9-3-4-10(15-14-9)13-7-8-2-1-5-12-6-8;/h3-4,8,12H,1-2,5-7H2,(H,13,15);1H |
| Standard InChI Key | PRWQPQWNFNUPHM-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CNC2=NN=C(C=C2)Cl.Cl |
| Canonical SMILES | C1CC(CNC1)CNC2=NN=C(C=C2)Cl.Cl |
Introduction
(6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine hydrochloride is a complex organic compound with potential applications in pharmaceuticals and agrochemicals. This article will delve into its synthesis, properties, and applications, providing a comprehensive overview based on available research.
Synthesis of (6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine Hydrochloride
The synthesis involves several key steps:
-
Starting Material: The process begins with piperidine, a basic heterocyclic compound.
-
Intermediate Formation: Various chemicals are added to piperidine to form intermediate compounds.
-
Final Compound Formation: The intermediate compounds are further modified to produce (6-chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine.
-
Hydrochloride Salt Formation: Hydrochloric acid is added to form the hydrochloride salt of the compound .
Applications
This compound has several potential applications:
-
Pharmaceuticals: It exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for treating bacterial infections, oxidative stress-related diseases, and inflammatory disorders .
-
Agrochemicals: Its antimicrobial properties can be utilized as a preservative in agricultural products, while its antioxidant properties can protect crops from oxidative stress .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume